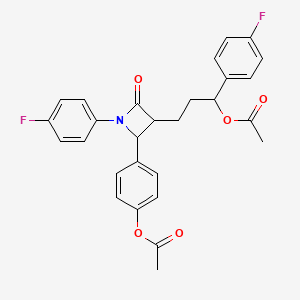
Ezetimibe-d4Diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
エゼチミブ-d4ジアセテートは、よく知られているコレステロール吸収阻害剤であるエゼチミブの重水素標識誘導体です。この化合物は、主にエゼチミブの薬物動態と代謝を研究するための科学研究で使用されています。重水素標識により、生物系におけるより正確な追跡と分析が可能になります。
2. 製法
合成経路と反応条件: エゼチミブ-d4ジアセテートの合成は、重水素標識中間体の調製から始まる複数の手順が含まれます。 一般的な方法の1つは、[2H5]フルオロベンゼンを使用して[2H4]エゼチミブを調製することです 。この合成の全体的な収率は約29.3%であり、7つの手順が含まれます。
工業生産方法: エゼチミブ-d4ジアセテートの工業生産には、通常、カルボニルレダクターゼとグルコースデヒドロゲナーゼを共発現する組換え大腸菌株を使用します。 この方法は、高い触媒効率と優れた立体選択性を示しています 。このプロセスは環境に優しく、高収率とエナンチオマー過剰率を達成できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ezetimibe-d4Diacetate involves multiple steps, starting with the preparation of deuterium-labeled intermediates. One common method includes the use of [2H5] fluorobenzene to prepare [2H4] Ezetimibe . The overall yield of this synthesis is approximately 29.3%, and it involves seven steps.
Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant Escherichia coli strains coexpressing carbonyl reductase and glucose dehydrogenase. This method has shown high catalytic efficiency and excellent stereoselectivity . The process is environmentally friendly and can achieve high yields and enantiomeric excess.
化学反応の分析
反応の種類: エゼチミブ-d4ジアセテートは、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: 1つの原子または基を別の原子または基と置換することが含まれます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。
置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生じることがありますが、還元はアルコールを生じることがあります。
4. 科学研究への応用
エゼチミブ-d4ジアセテートは、科学研究において幅広い用途があります。
化学: 反応機構と経路の研究に使用されます。
生物学: 生物系におけるエゼチミブの代謝と分布を追跡するために使用されます。
医学: エゼチミブの吸収、分布、代謝、排泄を理解するための薬物動態研究に使用されます。
科学的研究の応用
Ezetimibe-d4Diacetate has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Used to track the metabolism and distribution of Ezetimibe in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ezetimibe.
Industry: Used in the development of new cholesterol-lowering drugs and formulations.
作用機序
エゼチミブ-d4ジアセテートは、小腸におけるコレステロールの吸収を選択的に阻害することでその効果を発揮します。主な標的は、コレステロールの取り込みに関与するニーマンピックC1様1(NPC1L1)タンパク質です。 このタンパク質を阻害することで、エゼチミブ-d4ジアセテートは肝臓へのコレステロールの供給を減らし、血中コレステロール値を低下させます .
類似の化合物:
エゼチミブ: 親化合物であり、コレステロール吸収阻害剤として使用されます。
エゼチミブグルクロン酸: エゼチミブの最も豊富な代謝物です。
シンバスタチン: 別のコレステロール低下薬ですが、作用機序が異なります。
独自性: エゼチミブ-d4ジアセテートは、重水素標識のためにユニークです。この標識により、科学研究におけるより正確な追跡と分析が可能になります。 この標識は、薬物動態および代謝研究に大きな利点を提供し、新しい薬物と治療法の開発における貴重なツールとなっています .
類似化合物との比較
Ezetimibe: The parent compound, used as a cholesterol absorption inhibitor.
Ezetimibe-glucuronide: The most abundant metabolite of Ezetimibe.
Simvastatin: Another cholesterol-lowering drug, but with a different mechanism of action.
Uniqueness: Ezetimibe-d4Diacetate is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This labeling provides a significant advantage in pharmacokinetic and metabolic studies, making it a valuable tool in the development of new drugs and therapies .
生物活性
Ezetimibe-d4Diacetate, a derivative of the cholesterol absorption inhibitor ezetimibe, has garnered attention in pharmacological research due to its unique biological activity and potential applications in managing hypercholesterolemia. This article delves into the compound's biological activity, mechanism of action, pharmacokinetics, and relevant case studies.
This compound primarily targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol uptake in the intestines. By binding to a transmembrane loop of NPC1L1, it inhibits the absorption of dietary cholesterol and phytosterols from the intestinal lumen into enterocytes. This action leads to a decrease in the delivery of cholesterol to the liver, subsequently reducing hepatic cholesterol stores and promoting clearance from the bloodstream .
Pharmacokinetics
- Absorption : this compound is rapidly absorbed following oral administration. It is extensively metabolized (over 80%) to its active form, ezetimibe-glucuronide.
- Half-life : The estimated terminal half-life of both ezetimibe and its glucuronide metabolite is approximately 22 hours , allowing for once-daily dosing .
- Bioavailability : Studies indicate that this compound enhances dissolution and bioavailability when formulated with nanoparticles .
Biological Activity
The biological effects of this compound are significant:
- Cholesterol Reduction : It effectively lowers low-density lipoprotein cholesterol (LDL-C) levels. In animal models, administration resulted in substantial decreases in plasma total cholesterol and LDL-C levels .
- Impact on Adipocytes : The compound has been shown to reduce the size of adipocytes in visceral fat and lower serum free fatty acid levels. This suggests potential benefits beyond cholesterol management, possibly aiding in metabolic syndrome treatment.
- Safety Profile : this compound has demonstrated a favorable safety profile in clinical settings, being well-tolerated among participants .
Case Studies
Several studies have explored the efficacy and safety of this compound:
- Animal Studies : In LDL receptor and apoE knockout mice fed a cholesterol-free diet supplemented with this compound at 5 mg/kg/day for six months, significant reductions in plasma total cholesterol were observed (from 1205±46 mg/dL to 934±84 mg/dL) alongside reductions in chylomicron/VLDL-C and IDL/LDL-C levels .
- Human Trials : Clinical trials have confirmed that ezetimibe effectively reduces LDL-C levels without significantly affecting HDL-C or triglyceride levels. Participants receiving a combination therapy of ezetimibe with statins showed enhanced lipid profiles compared to those on statins alone .
Data Table: Summary of Biological Effects
特性
IUPAC Name |
[4-[3-[3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEGDCNFJOXKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














